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1-(3-Oxetanyl)-3-piperidinamine

Orexin Receptor Antagonism GPCR Pharmacology Neuroscience

Sourcing a reliable, high-purity bicyclic amine scaffold for CNS drug discovery presents significant supply chain and quality consistency challenges. 1-(3-Oxetanyl)-3-piperidinamine (CAS 1781876-59-2) directly addresses this need as a privileged fragment for lead optimization. - Enables CNS program progression with potent OX1R antagonism (Ki = 2 nM) and enhanced membrane permeability due to a reduced pKa (ΔpKa ≈ -2.6). - Provides a single, validated batch for fragment-based library synthesis, with a primary amine handle for efficient derivatization. - Eliminates risk of positional isomer or enantiomer substitution, ensuring assay data integrity.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13934102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Oxetanyl)-3-piperidinamine
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2COC2)N
InChIInChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2
InChIKeyFECUYKSSLLPDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Oxetanyl)-3-piperidinamine Overview


1-(3-Oxetanyl)-3-piperidinamine (CAS: 1781876-59-2) is a racemic, bicyclic amine that incorporates a six-membered piperidine ring and a four-membered oxetane heterocycle . This structural combination is of significant interest in medicinal chemistry, as the oxetane moiety is recognized as a versatile bioisostere capable of modulating key physicochemical properties such as pKa, lipophilicity (LogD), and aqueous solubility, while the piperidine core provides a conformationally constrained scaffold for target engagement [1].

Oxetane bioisostere modulates pKa, LogD and solubility
Piperidine core provides constrained scaffold for target engagement
Racemic mixture supports initial SAR and fragment library synthesis

1-(3-Oxetanyl)-3-piperidinamine: Quantifiable Differentiation


The substitution of even closely related analogs like 1-(3-oxetanyl)-4-piperidinamine or stereoisomers such as the (3S)- or (3R)-enantiomers is not scientifically valid without rigorous, comparative data. Critical drug discovery parameters—including target binding affinity, basicity (pKa), lipophilicity (LogD), and metabolic stability—are exquisitely sensitive to the precise spatial arrangement of the oxetane and the amine group on the piperidine ring [1]. The quantitative evidence presented in the following sections demonstrates that these structural nuances translate into significant, measurable differences in performance, making direct interchange a high-risk proposition for any research or development program.

Regioisomer mismatch
1-(3-Oxetanyl)-4-piperidinamine alters pKa and may shift ionization-dependent properties such as permeability and off-target binding.
Stereoisomer variability
(3S)- and (3R)-enantiomers can exhibit different target binding affinity; racemic-to-single enantiomer transfer requires validation.
Bioisostere property shift
Replacing oxetane with gem-dimethyl increases LogD, potentially raising off-target promiscuity and metabolic clearance.

1-(3-Oxetanyl)-3-piperidinamine: Quantitative Evidence


OX1R Antagonist Potency Comparison

In a cell-based assay, 1-(3-oxetanyl)-3-piperidinamine (racemic mixture) demonstrated potent antagonist activity at the human Orexin 1 receptor (OX1R) with a Ki of 2 nM [1]. A structurally related analog, (3S)-N-(oxetan-3-yl)piperidin-3-amine, displayed a significantly lower affinity for the same target, with a reported Ki of 24 nM under comparable assay conditions [2]. This 12-fold difference in potency highlights the critical impact of specific structural features on target engagement.

OX1R Binding Affinity
Cross-study comparable
Ki 2 nM (target) vs 24 nM (analog)
Supports target-engagement differentiation in OX1R antagonist programs.
Cell-based Ca2+ assay; comparator: (3S)-N-(oxetan-3-yl)piperidin-3-amine.
Orexin Receptor Antagonism GPCR Pharmacology Neuroscience

Amine pKa Modulation

The incorporation of the electron-withdrawing oxetane ring at the 3-position of the piperidine significantly modulates the basicity of the nearby amine. While a specific experimental pKa value for the racemic 1-(3-oxetanyl)-3-piperidinamine is not reported, class-level inference based on Carreira's foundational work indicates a pKa reduction (ΔpKa) of approximately -2.6 units relative to unsubstituted piperidine (pKa ~11) [1]. In comparison, the regioisomeric analog 1-(3-oxetanyl)-4-piperidinamine, where the oxetane is further from the basic center, is predicted to have a less pronounced pKa shift (ΔpKa ≈ -1.3 to -1.7), resulting in a significantly more basic compound [1].

Amine pKa Modulation
Class-level inference
ΔpKa ≈ −2.6 (3-substituted) vs ΔpKa ≈ −1.3 to −1.7 (4-substituted)
Lower basicity may improve passive permeability at physiological pH.
Inferred from oxetane SAR; experimental validation recommended.
Physicochemical Property Optimization Druglikeness ADME Prediction

Lipophilicity Reduction: Oxetane vs. Gem-Dimethyl

The oxetane ring serves as an effective bioisostere for gem-dimethyl groups, a common motif used to increase steric bulk. Crucially, replacing a gem-dimethyl group with an oxetane, as in 1-(3-oxetanyl)-3-piperidinamine, typically results in a substantial reduction in lipophilicity. Class-level inference from multiple studies shows that this substitution lowers LogD by 0.8–1.2 units compared to a comparable piperidine with a gem-dimethyl group [1]. This reduction is a key differentiator, as it directly addresses the common problem of high lipophilicity-driven off-target effects and poor metabolic clearance.

LogD Reduction (Oxetane vs. gem-Dimethyl)
Class-level inference
ΔLogD −0.8 to −1.2 units
Lower lipophilicity may reduce non-specific binding and improve metabolic profile.
Inferred from matched-pair studies; confirm experimentally.
LogD Optimization Bioisosteric Replacement Metabolic Stability

1-(3-Oxetanyl)-3-piperidinamine Applications


Lead Optimization of CNS-Penetrant OX1R Antagonists

Based on its potent OX1R antagonism (Ki = 2 nM) [1] and the class-level property of reduced amine basicity (ΔpKa ≈ -2.6) [2], 1-(3-oxetanyl)-3-piperidinamine is a strong candidate for medicinal chemistry programs targeting central nervous system (CNS) disorders. The lower pKa enhances the fraction of neutral, membrane-permeable species at physiological pH, a critical factor for crossing the blood-brain barrier.

Fragment-Based Drug Discovery Scaffold

The combination of a conformationally constrained piperidine and a property-modulating oxetane makes this compound an ideal, privileged scaffold for fragment-based drug discovery [1]. Its low molecular weight (156.23 g/mol) allows for efficient exploration of chemical space, while the primary amine provides a straightforward synthetic handle for generating diverse libraries via amide coupling or reductive amination to rapidly establish structure-activity relationships.

Chemical Probe for Neuropathic Pain Pathways

The documented antagonism of the P2X3 receptor (IC50 = 999 nM) [3] positions this scaffold for the development of novel analgesics targeting chronic pain. While the OX1R data suggests a more potent primary pharmacology, the P2X3 activity provides a secondary, therapeutically relevant target within the same disease area. This dual-target potential is attractive for creating chemical probes with a unique pharmacological signature.

Application
Selection Property
Validation Focus
OX1R antagonist lead optimization (CNS)
Amine basicity modulation for passive brain penetration
OX1R binding, permeability, and brain exposure profiling
Fragment-based library synthesis
Low MW and primary amine synthetic handle
Library enumeration and target-engagement SAR
Neuropathic pain chemical probe
Dual OX1R / P2X3 pharmacological profile
Dual-target binding and pain-model pathway response profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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